3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
Overview
Description
“3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1343656-29-0 . It has a molecular weight of 259.13 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12Cl2N2O/c12-7-3-4-10 (8 (13)6-7)15-5-1-2-9 (14)11 (15)16/h3-4,6,9H,1-2,5,14H2 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is utilized in the synthesis and characterization of various biologically active compounds. For instance, it has been involved in the preparation of pyrrolo[2,3-b]pyridine scaffolds, demonstrating its role in the development of new organic compounds with potential biological activities (Sroor, 2019).
Role in Antioxidant Studies
Research has also explored its role in the synthesis of compounds with antioxidant properties. A derivative, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, showed significant antioxidant efficacy when tested using DPPH and ABTS methods, highlighting its potential in antioxidant research (Dineshkumar & Parthiban, 2022).
Development of Dipeptidyl Peptidase II Inhibitors
In medicinal chemistry, gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, including variants with a 2-chlorobenzyl moiety, have been developed as highly potent and selective dipeptidyl peptidase II inhibitors. This indicates its use in the creation of specific enzyme inhibitors with potential therapeutic applications (Senten et al., 2004).
Antibacterial and Antifungal Functionality
The compound and its derivatives have been evaluated for their antibacterial and antifungal functionalities. For example, the crystal structure and antimicrobial activity of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, were studied, demonstrating promising antimicrobial activities (Okasha et al., 2022).
Molecular Docking and Cytotoxic Activity Studies
Significant research has been conducted on the synthesis, cytotoxic activity, and molecular docking of derivatives of this compound. These studies involve evaluating their interaction with biological targets and potential as anticancer agents (El Gaafary et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVLBNRWIHJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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